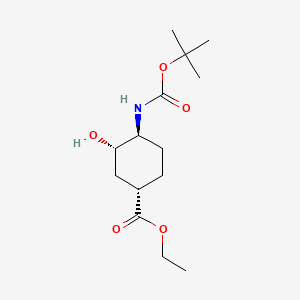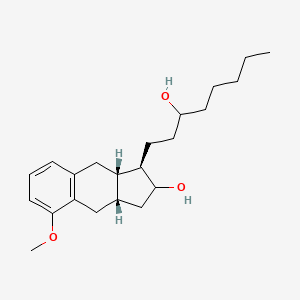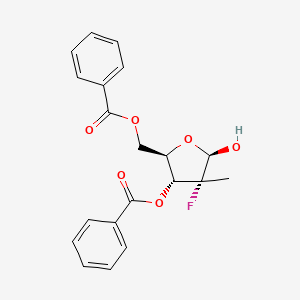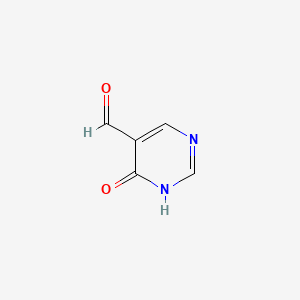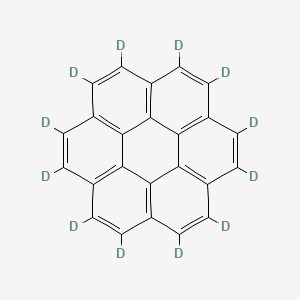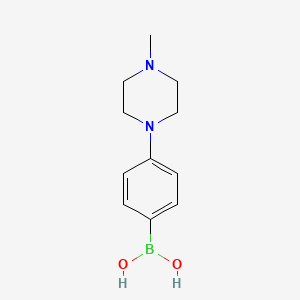![molecular formula C10H9F3O3 B580234 [2-(2,2,2-Trifluoroethoxy)-phenoxy]-acetaldehyde CAS No. 1269801-73-1](/img/structure/B580234.png)
[2-(2,2,2-Trifluoroethoxy)-phenoxy]-acetaldehyde
概要
説明
[2-(2,2,2-Trifluoroethoxy)-phenoxy]-acetaldehyde is an organic compound that features a trifluoroethoxy group attached to a phenoxy ring, which is further connected to an acetaldehyde moiety
科学的研究の応用
[2-(2,2,2-Trifluoroethoxy)-phenoxy]-acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2,2,2-Trifluoroethoxy)-phenoxy]-acetaldehyde typically involves the reaction of 2-(2,2,2-trifluoroethoxy)phenol with an appropriate aldehyde precursor. One common method involves the use of 2-(2,2,2-trifluoroethoxy)phenol and chloroacetaldehyde under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products.
化学反応の分析
Types of Reactions
[2-(2,2,2-Trifluoroethoxy)-phenoxy]-acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens (e.g., Br2) and nitrating agents (e.g., HNO3).
Major Products Formed
Oxidation: Formation of [2-(2,2,2-Trifluoroethoxy)-phenoxy]acetic acid.
Reduction: Formation of [2-(2,2,2-Trifluoroethoxy)-phenoxy]ethanol.
Substitution: Formation of various substituted phenoxy derivatives depending on the electrophile used.
作用機序
The mechanism of action of [2-(2,2,2-Trifluoroethoxy)-phenoxy]-acetaldehyde involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function or altering their activity.
類似化合物との比較
Similar Compounds
Uniqueness
[2-(2,2,2-Trifluoroethoxy)-phenoxy]-acetaldehyde is unique due to the presence of both a trifluoroethoxy group and an aldehyde group, which confer distinct chemical reactivity and potential biological activity. Its combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
2-[2-(2,2,2-trifluoroethoxy)phenoxy]acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c11-10(12,13)7-16-9-4-2-1-3-8(9)15-6-5-14/h1-5H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLEJUPBJXSNAGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N1-(5-Chloropyridin-2-yl)-N2-((1S,2S,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B580152.png)
